(3-Fluoro-4-(furan-2-yl)phenyl)methanamine
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Overview
Description
(3-Fluoro-4-(furan-2-yl)phenyl)methanamine is an organic compound with the molecular formula C11H10FNO It features a fluorine atom, a furan ring, and a phenyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-(furan-2-yl)phenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-furancarboxaldehyde.
Condensation Reaction: The 3-fluoroaniline undergoes a condensation reaction with 2-furancarboxaldehyde in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-(furan-2-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The fluorine atom and the furan ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3-Fluoro-4-(furan-2-yl)phenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its effects on biological systems to understand its potential therapeutic benefits and mechanisms of action.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(furan-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-(thiophen-2-yl)phenyl)methanamine: Similar structure but with a thiophene ring instead of a furan ring.
(3-Fluoro-4-(pyridin-2-yl)phenyl)methanamine: Contains a pyridine ring instead of a furan ring.
Uniqueness
(3-Fluoro-4-(furan-2-yl)phenyl)methanamine is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-fluoro-4-(furan-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-6-8(7-13)3-4-9(10)11-2-1-5-14-11/h1-6H,7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQQZQMJSRUIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=C2)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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